molecular formula C17H13NO3S2 B12139359 (5Z)-3-(3-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12139359
M. Wt: 343.4 g/mol
InChI Key: UFSGGEMQCBSCFK-DHDCSXOGSA-N
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Description

(5Z)-3-(3-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-hydroxybenzaldehyde with 2-methoxybenzaldehyde in the presence of a thioamide and a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction of the thioxo group can yield the corresponding thiazolidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(3-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of various bacterial and fungal strains.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. The compound may also interact with cellular receptors and signaling molecules, leading to the modulation of various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds are structurally similar but contain a dione group instead of a thioxo group.

    Benzylidene derivatives: Compounds with similar benzylidene structures but different substituents.

Uniqueness

(5Z)-3-(3-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and hydroxyphenyl groups contribute to its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C17H13NO3S2

Molecular Weight

343.4 g/mol

IUPAC Name

(5Z)-3-(3-hydroxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13NO3S2/c1-21-14-8-3-2-5-11(14)9-15-16(20)18(17(22)23-15)12-6-4-7-13(19)10-12/h2-10,19H,1H3/b15-9-

InChI Key

UFSGGEMQCBSCFK-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O

Origin of Product

United States

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